![molecular formula C18H22N4OS B2836807 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-43-8](/img/structure/B2836807.png)
2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Application : Researchers have investigated the cytotoxic effects of this compound against cancer cell lines. Its unique structure may interfere with cell growth and proliferation .
- Application : Studies have explored the antibacterial and antifungal effects of 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. It could potentially serve as a novel antimicrobial agent .
- Application : Researchers have developed synthetic methods to construct indole-containing molecules, including this compound. Novel synthetic routes are of interest to the chemical community .
- Application : Some studies explore the potential of indole derivatives as IAA analogs. Understanding their effects on plant growth and development is essential for agriculture and crop improvement .
- Application : Computational studies and molecular modeling have explored how this compound interacts with biological targets. It could serve as a starting point for designing new drugs .
Anticancer Properties
Antimicrobial Activity
Heterocyclic Synthesis
Plant Hormone Analog
Drug Design and Optimization
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which share structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives can influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-ethyl-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-2-14-19-18-22(20-14)17(23)16(24-18)15(13-9-5-3-6-10-13)21-11-7-4-8-12-21/h3,5-6,9-10,15,23H,2,4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLVFVCBMOZGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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